N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole Ring : A heterocyclic structure that contributes to the compound's biological activity.
- Piperidine Moiety : Enhances solubility and may influence the pharmacokinetics.
- Sulfonamide Group : Known to exhibit various biological activities including antimicrobial properties.
The molecular formula is C16H20N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which are crucial for its interactions with biological targets.
2. Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : Synthesized through the condensation of 2-aminobenzenethiol with an appropriate aldehyde.
- Introduction of the Piperidine Moiety : Achieved via nucleophilic substitution reactions.
- Carboxamide Formation : The final step involves amidation, where an amine reacts with a carboxylic acid derivative.
3.1 Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, related benzothiazole derivatives have shown effectiveness against various bacterial strains and fungi.
3.2 Enzyme Inhibition
The compound acts as an inhibitor of key enzymes involved in critical biological pathways:
- DNA Gyrase and Dihydrofolate Reductase : Essential for bacterial DNA replication and cell division.
- Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) : Dual inhibition has been linked to antinociceptive effects in pain models .
The mechanism of action for this compound likely involves:
- Enzyme Binding : The compound binds to active sites of target enzymes, inhibiting their function and disrupting metabolic pathways.
- Signal Transduction Interference : It may affect signaling pathways associated with inflammation and cancer cell proliferation.
5.1 In Vitro Studies
In vitro studies have demonstrated that related benzothiazole derivatives can inhibit the growth of pathogenic bacteria and fungi effectively. For example, a study reported that certain derivatives exhibited moderate to excellent antifungal activity against multiple phytopathogenic fungi .
5.2 Animal Models
Animal studies have suggested that compounds with similar structures can produce significant analgesic effects when administered in models of inflammatory pain, indicating their potential therapeutic applications in pain management .
6. Conclusion
This compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities. Its ability to inhibit critical enzymes involved in various diseases highlights its potential as a therapeutic agent.
Data Summary Table
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against bacteria and fungi |
Enzyme Inhibition | Inhibits DNA gyrase and dihydrofolate reductase |
Pain Relief (Animal Models) | Significant analgesic effects noted |
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-2-28-17-7-6-8-18-19(17)22-21(29-18)23-20(25)15-9-11-16(12-10-15)30(26,27)24-13-4-3-5-14-24/h6-12H,2-5,13-14H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVRWEMBJBUXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.